Cas no 478067-17-3 (2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile)

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with an amino group, an isopropylsulfanyl moiety, and a thienyl ring. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of the thienyl group enhances electronic properties, while the isopropylsulfanyl substituent contributes to steric and lipophilic characteristics. The nitrile functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's stability and purity are critical for reproducible results in synthetic and medicinal chemistry applications.
2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile structure
478067-17-3 structure
Product name:2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
CAS No:478067-17-3
MF:C12H12N4S2
MW:276.380478858948
MDL:MFCD02083470
CID:5236141

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-4-(ISOPROPYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE
    • 2-amino-4-(propan-2-ylsulfanyl)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
    • 2-amino-4-propan-2-ylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
    • SMR000179630
    • MLS000327049
    • HMS2293H13
    • 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
    • MDL: MFCD02083470
    • Inchi: 1S/C12H12N4S2/c1-7(2)18-11-8(6-13)10(15-12(14)16-11)9-4-3-5-17-9/h3-5,7H,1-2H3,(H2,14,15,16)
    • InChI Key: KPHVHDJMBYAUEL-UHFFFAOYSA-N
    • SMILES: S(C1C(C#N)=C(C2=CC=CS2)N=C(N)N=1)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Topological Polar Surface Area: 129
  • XLogP3: 2.6

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB297812-100 mg
2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile; .
478067-17-3
100mg
€221.50 2023-04-26
Ambeed
A931182-1g
2-Amino-4-(propan-2-ylsulfanyl)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
478067-17-3 90%
1g
$350.0 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00907584-1g
2-Amino-4-(propan-2-ylsulfanyl)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
478067-17-3 90%
1g
¥2401.0 2024-04-18
abcr
AB297812-100mg
2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile; .
478067-17-3
100mg
€283.50 2025-02-16

Additional information on 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Introduction to 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS No. 478067-17-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile, identified by its CAS number 478067-17-3, is a structurally complex heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrimidine class, a scaffold widely recognized for its biological activity and therapeutic potential. The presence of multiple functional groups, including an amino group, an isopropylsulfanyl moiety, a thiophene ring, and a cyano group, endows it with diverse chemical reactivity and biological interactions, making it a promising candidate for further investigation.

The isopropylsulfanyl substituent at the 4-position of the pyrimidine ring introduces a sulfur-rich environment that can modulate electronic properties and hydrogen bonding capabilities. This feature is particularly intriguing in the context of drug design, as sulfur-containing compounds often exhibit enhanced binding affinity to biological targets such as enzymes and receptors. Additionally, the thiophene ring at the 6-position adds another layer of complexity, contributing to steric hindrance and π-stacking interactions, which are critical for optimizing molecular recognition processes.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of such multifunctional molecules in addressing complex diseases. The cyano group at the 5-position not only influences the overall charge distribution but also serves as a potential site for further derivatization, enabling the creation of analogues with tailored biological activities. These structural attributes make 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.

In the realm of chemical biology, this compound has been explored for its potential interactions with various biological pathways. For instance, studies suggest that pyrimidine derivatives can modulate kinases and other enzymes involved in cancer progression. The amino group at the 2-position provides a handle for covalent modifications, allowing researchers to probe enzyme mechanisms or enhance drug delivery systems. Furthermore, the combination of sulfur and nitrogen heterocycles may contribute to redox-sensitive properties, which are increasingly relevant in developing prodrugs or bioimaging agents.

Emerging research also indicates that 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile may exhibit antimicrobial properties. The structural features of this compound could interfere with bacterial cell wall synthesis or metabolic pathways, offering a novel approach to combat antibiotic-resistant strains. Preliminary in vitro assays have shown promising results in inhibiting certain bacterial species, suggesting its potential as a lead compound for further development.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional methods involving multi-step organic transformations have been employed to construct the desired scaffold. However, recent innovations in synthetic chemistry, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have improved efficiency and scalability. These advancements not only facilitate access to 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile but also enable rapid screening of derivatives with optimized properties.

The pharmacokinetic profile of this compound is another area of active investigation. Understanding how structural modifications affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) is crucial for translating preclinical findings into clinical success. Computational modeling tools have been instrumental in predicting these properties early in the drug discovery process, reducing reliance on costly experimental trials.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile. By integrating expertise from medicinal chemistry, biochemistry, and computational biology, researchers aim to uncover new therapeutic applications and refine existing ones. This interdisciplinary approach is essential for addressing unmet medical needs and developing next-generation therapeutics.

The future prospects of this compound are promising, with ongoing studies focusing on expanding its chemical space through library synthesis and high-throughput screening. Novel derivatives may be designed to enhance target specificity or improve pharmacological profiles. Additionally, exploring its potential in combination therapies could open new avenues for treating multifaceted diseases.

In conclusion,2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS No. 478067-17-3) represents a fascinating example of how structural complexity can translate into biological activity. Its unique combination of functional groups makes it a valuable asset in drug discovery pipelines. As research continues to uncover new applications and synthetic strategies,this compound is poised to play a significant role in advancing chemical biology and medicinal chemistry efforts worldwide.

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Amadis Chemical Company Limited
(CAS:478067-17-3)2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
A1034884
Purity:99%
Quantity:1g
Price ($):315.0